molecular formula C12H28N2O5 B14786925 2-[(2-Amino-4-methylpentanoyl)amino]-4-methylpentanoic acid;dihydrate

2-[(2-Amino-4-methylpentanoyl)amino]-4-methylpentanoic acid;dihydrate

Cat. No.: B14786925
M. Wt: 280.36 g/mol
InChI Key: SLJAYOYNVUCZAF-UHFFFAOYSA-N
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Description

2-[(2-Amino-4-methylpentanoyl)amino]-4-methylpentanoic acid;dihydrate is a compound with significant interest in various scientific fields. It is a derivative of amino acids and has unique structural properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Amino-4-methylpentanoyl)amino]-4-methylpentanoic acid;dihydrate typically involves the reaction of 2-amino-4-methylpentanoic acid with another amino acid derivative under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a dihydrate form .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pH, and reaction time to ensure high yield and purity. The final product is purified through crystallization and drying techniques .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Amino-4-methylpentanoyl)amino]-4-methylpentanoic acid;dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-[(2-Amino-4-methylpentanoyl)amino]-4-methylpentanoic acid;dihydrate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Amino-4-methylpentanoyl)amino]-4-methylpentanoic acid;dihydrate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact pathways depend on the context of its application, such as metabolic regulation or signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Amino-4-methylpentanoyl)amino]-4-methylpentanoic acid;dihydrate is unique due to its specific structural configuration and the presence of the dihydrate form. This gives it distinct physical and chemical properties, making it suitable for specialized applications in research and industry .

Properties

Molecular Formula

C12H28N2O5

Molecular Weight

280.36 g/mol

IUPAC Name

2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoic acid;dihydrate

InChI

InChI=1S/C12H24N2O3.2H2O/c1-7(2)5-9(13)11(15)14-10(12(16)17)6-8(3)4;;/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17);2*1H2

InChI Key

SLJAYOYNVUCZAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)N.O.O

Origin of Product

United States

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